Cas no 938001-01-5 (ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate)

ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate
- SBB025304
- STK352250
- ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
-
- MDL: MFCD08558113
- Inchi: 1S/C14H13F3N2O2S/c1-3-21-12(20)10-11(14(15,16)17)19-13(22-10)18-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,18,19)
- InChI Key: UIBOEOANNFQHJJ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=C(C(F)(F)F)N=C1NC1C=CC=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 395
- Topological Polar Surface Area: 79.5
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 415.1±55.0 °C at 760 mmHg
- Flash Point: 204.8±31.5 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231665-0.1g |
ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
938001-01-5 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
Enamine | EN300-231665-1.0g |
ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
938001-01-5 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369480-2.5g |
Ethyl 2-(m-tolylimino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate |
938001-01-5 | 97% | 2.5g |
¥13572.00 | 2024-04-24 | |
Ambeed | A679356-1g |
Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate |
938001-01-5 | 97% | 1g |
$215.0 | 2024-04-16 | |
Crysdot LLC | CD11008769-10g |
Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate |
938001-01-5 | 97% | 10g |
$1062 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369480-250mg |
Ethyl 2-(m-tolylimino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate |
938001-01-5 | 97% | 250mg |
¥2678.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369480-10g |
Ethyl 2-(m-tolylimino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate |
938001-01-5 | 97% | 10g |
¥29772.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369480-50mg |
Ethyl 2-(m-tolylimino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate |
938001-01-5 | 97% | 50mg |
¥1238.00 | 2024-04-24 | |
Enamine | EN300-231665-0.25g |
ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
938001-01-5 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
Enamine | EN300-231665-10.0g |
ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
938001-01-5 | 95% | 10.0g |
$1654.0 | 2024-06-20 |
ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Related Literature
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
Additional information on ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Professional Introduction to Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 938001-01-5)
Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, a compound with the CAS number 938001-01-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic derivatives, specifically featuring a thiazole core structure, which is well-documented for its broad spectrum of biological activities. The presence of a trifluoromethyl group and an ethyl ester at the 5-position of the thiazole ring further enhances its pharmacological potential, making it a subject of intense research interest.
The structural features of Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate contribute to its unique chemical and biological properties. The thiazole ring is known for its stability and ability to interact with various biological targets, including enzymes and receptors. The introduction of a trifluoromethyl group at the 4-position not only increases the lipophilicity of the molecule but also enhances its metabolic stability, which is crucial for drug development. Additionally, the ethyl ester moiety at the 5-position provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored properties.
In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in treating various diseases. For instance, studies have shown that compounds containing the thiazole scaffold exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific combination of substituents in Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate positions it as a promising candidate for further investigation in these therapeutic areas.
The pharmaceutical industry has been leveraging advanced synthetic methodologies to explore the potential of heterocyclic compounds like Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. Modern techniques such as combinatorial chemistry and high-throughput screening have enabled researchers to rapidly identify and optimize lead compounds. These approaches have significantly accelerated the drug discovery process, leading to the development of novel therapeutic agents with improved efficacy and reduced side effects.
The role of computational chemistry in understanding the behavior of Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate cannot be overstated. Molecular modeling and quantum mechanics calculations provide valuable insights into the compound's interactions with biological targets. By predicting binding affinities and identifying key pharmacophores, researchers can design more effective derivatives. This computational approach complements experimental efforts and has become an indispensable tool in modern drug discovery.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The presence of a trifluoromethyl group in Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate contributes to its favorable pharmacokinetic properties. Fluoro substitution enhances binding affinity by increasing lipophilicity and reducing metabolic degradation. This has led to the development of several successful drugs that incorporate fluorine atoms into their structures.
The synthesis of Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced catalytic systems and green chemistry principles have been employed to improve yield and reduce environmental impact. These sustainable practices are essential for ensuring that pharmaceutical production remains efficient while minimizing ecological footprints.
The biological activity of Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been evaluated through various in vitro assays. Preliminary results suggest that it exhibits potent activity against certain enzymes and receptors relevant to diseases such as cancer and inflammation. Further preclinical studies are needed to confirm these findings and explore potential therapeutic applications.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are identified and optimized. AI algorithms can analyze vast datasets to identify promising candidates like Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate based on their structural features and predicted biological activities. This technology has significantly reduced the time required for drug development while improving success rates.
In conclusion, Ethyl 2-(3-methylphenyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 938001-01-5) is a compound with immense potential in pharmaceutical research. Its unique structural features, combined with advanced synthetic and computational methodologies, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, its importance in addressing global health challenges is set to grow.
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